molecular formula C15H23NO B8761472 3-(1-Benzylpiperidin-4-yl)propan-1-ol

3-(1-Benzylpiperidin-4-yl)propan-1-ol

Cat. No. B8761472
M. Wt: 233.35 g/mol
InChI Key: IHRWMVVXSQATHL-UHFFFAOYSA-N
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Patent
US06906072B1

Procedure details

6.48 g of 1-benzyl-4-hydroxypropyl-1,2,5,6-tetrahydropyridine was dissolved in 60 ml of methanol, 88 mg of PtO2 was added, and atmosphere was replaced with hydrogen. After completion of the reaction, the mixture was filtered, and the filtrate was evaporated, to give 4.50 g (19.3 mmol, 68.9%) of the title compound as a yellow oil.
Name
1-benzyl-4-hydroxypropyl-1,2,5,6-tetrahydropyridine
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
88 mg
Type
catalyst
Reaction Step Three
Yield
68.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH2:14][CH2:15][CH2:16][OH:17])=[CH:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>CO.O=[Pt]=O>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][OH:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-benzyl-4-hydroxypropyl-1,2,5,6-tetrahydropyridine
Quantity
6.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=C(CC1)CCCO
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
88 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.3 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 68.9%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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